
1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)pyridin-1-ium chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MitoQ, which is a mitochondrial-targeted antioxidant that has been extensively studied for its therapeutic potential in various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and bio-evaluation of novel derivatives related to the compound, which have shown potential antimicrobial, antifungal, and antimalarial activity. For instance, novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have been synthesized, highlighting the utility of these compounds in antimicrobial studies (Shah et al., 2016).
Another study presented a direct one-pot synthesis approach for chromeno-annulated imidazo[1,2-a]pyridines, showcasing the compound's relevance in facilitating complex organic synthesis processes (Pandey et al., 2018).
Biological and Chemical Applications
The compound and its derivatives have been explored for their potential in medicinal chemistry, such as in the design of tetranuclear lanthanide(III) complexes with unique structural properties. These studies offer insights into the compound's versatility in synthesizing materials with potential magnetic properties (Goura et al., 2014).
Additionally, research into the crystal structure and quantum chemical studies of related compounds provides a foundational understanding of their electronic, spectral, and nonlinear optical properties. Such studies are crucial for the development of new materials with applications in optoelectronics and photodynamic therapy (Halim & Ibrahim, 2021).
properties
IUPAC Name |
8-methoxy-3-(2-pyridin-1-ium-1-ylacetyl)chromen-2-one;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO4.ClH/c1-21-15-7-5-6-12-10-13(17(20)22-16(12)15)14(19)11-18-8-3-2-4-9-18;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHGZLJUTJJCOM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C[N+]3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2642621.png)
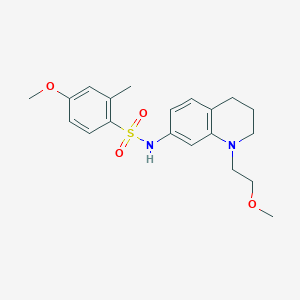
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2642623.png)
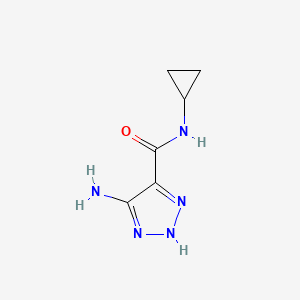

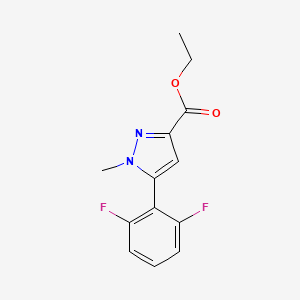
![N-(3,5-dimethylphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642629.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2642631.png)
![2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2642633.png)
![2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2642635.png)
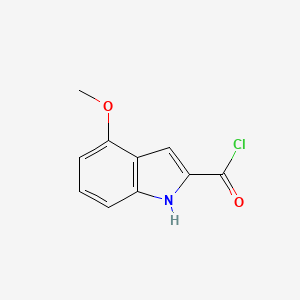
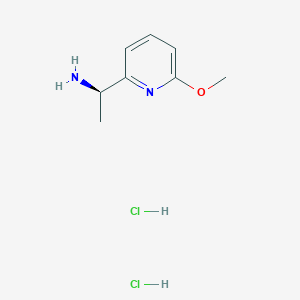
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642642.png)